3-Cyclopropoxy-4-iodobenzonitrile
Description
3-Cyclopropoxy-4-iodobenzonitrile (C₁₀H₈INO) is a substituted benzonitrile derivative featuring a cyclopropoxy group at the 3-position, an iodine atom at the 4-position, and a nitrile functional group. The compound is of interest in medicinal chemistry and materials science due to the unique steric and electronic properties imparted by the cyclopropoxy moiety and iodine substituent.
Properties
Molecular Formula |
C10H8INO |
|---|---|
Molecular Weight |
285.08 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-iodobenzonitrile |
InChI |
InChI=1S/C10H8INO/c11-9-4-1-7(6-12)5-10(9)13-8-2-3-8/h1,4-5,8H,2-3H2 |
InChI Key |
OLNMQRIDWGIPRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)C#N)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Cyclopropoxy-4-iodobenzonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction typically involves the use of a boron reagent and a palladium catalyst under mild and functional group-tolerant conditions . Another method involves the use of novel catalysts specifically designed for the preparation of iodinated benzonitriles .
Chemical Reactions Analysis
3-Cyclopropoxy-4-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as the Stille coupling, to form more complex molecules
Common reagents used in these reactions include palladium catalysts, boron reagents, and organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Cyclopropoxy-4-iodobenzonitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Catalysis: The compound is used as a catalytic agent in certain chemical reactions.
Material Science: It is used in the development of new materials with specific properties.
Pharmaceutical Research: The compound is investigated for its potential use in drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-iodobenzonitrile involves its interaction with specific molecular targets
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Melting Point (°C) |
|---|---|---|---|---|
| This compound | C₁₀H₈INO | 299.09 | 2.8 | Not reported |
| 3-Methoxy-4-iodobenzonitrile | C₈H₆INO | 273.03 | 2.1 | 120–122 |
| 3-Ethoxy-4-iodobenzonitrile | C₉H₈INO | 287.06 | 2.5 | 95–97 |
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